molecular formula C16H25ClN2O2 B4716925 2-butyl-N'-(2-chlorophenyl)-2-hydroxyhexanehydrazide

2-butyl-N'-(2-chlorophenyl)-2-hydroxyhexanehydrazide

Cat. No.: B4716925
M. Wt: 312.83 g/mol
InChI Key: MCVLZRAKSDYSJG-UHFFFAOYSA-N
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Description

2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butyl group, a chlorophenyl group, and a hydroxyhexanehydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 2-butyl-2-hydroxyhexanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of 2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-butyl-N’-(2-chlorophenyl)-2-oxohexanehydrazide.

    Reduction: Formation of 2-butyl-N’-(2-chlorophenyl)-2-aminohexanehydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyhexanehydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-N’-(2-chlorophenyl)-2-oxohexanehydrazide: An oxidized derivative with similar structural features.

    2-butyl-N’-(2-chlorophenyl)-2-aminohexanehydrazide: A reduced derivative with an amine group.

    2-butyl-N’-(2-chlorophenyl)-2-methylhexanehydrazide: A methylated derivative with a similar backbone.

Uniqueness

2-butyl-N’-(2-chlorophenyl)-2-hydroxyhexanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a chlorophenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-butyl-N'-(2-chlorophenyl)-2-hydroxyhexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2/c1-3-5-11-16(21,12-6-4-2)15(20)19-18-14-10-8-7-9-13(14)17/h7-10,18,21H,3-6,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLZRAKSDYSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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